5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features a benzyloxy group, a naphthyl sulfanyl group, and an indole core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of the Benzyloxy Group: This step might involve the reaction of the indole with benzyl alcohol under acidic or basic conditions.
Attachment of the Naphthyl Sulfanyl Group: This could be done via a nucleophilic substitution reaction where a naphthyl thiol reacts with a suitable leaving group on the indole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzyloxy group or the indole core.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the indole nitrogen or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible pharmaceutical applications due to the bioactivity of indole compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The molecular targets could include proteins or nucleic acids, with pathways involving signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxyindole: Similar structure but lacks the naphthyl sulfanyl group.
2-(Naphthalen-2-ylsulfanyl)methylindole: Similar but without the benzyloxy group.
Uniqueness
The presence of both the benzyloxy and naphthyl sulfanyl groups in 5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
241493-89-0 |
---|---|
Molecular Formula |
C26H21NOS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(naphthalen-2-ylsulfanylmethyl)-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C26H21NOS/c1-2-6-19(7-3-1)17-28-24-11-13-26-22(15-24)14-23(27-26)18-29-25-12-10-20-8-4-5-9-21(20)16-25/h1-16,27H,17-18H2 |
InChI Key |
IJMOGWAWGJBQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)CSC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.